AZT (threo)

概要

説明

AZT, also known as Zidovudine or ZDV, was the first antiretroviral medication used to prevent and treat HIV/AIDS . It is generally recommended for use in combination with other antiretrovirals . It may be used to prevent mother-to-child spread during birth or after a needlestick injury or other potential exposure .

Synthesis Analysis

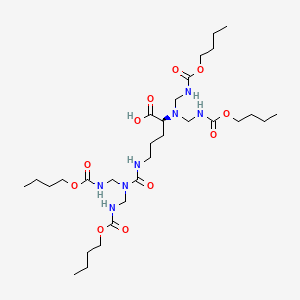

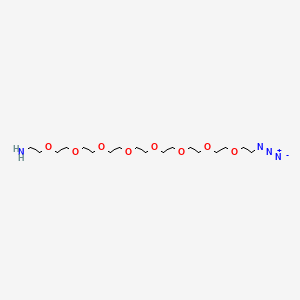

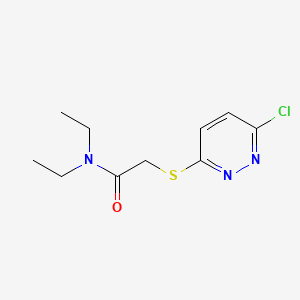

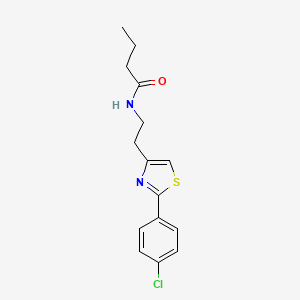

AZT is a structural analog of the nucleoside thymidine. The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3) . Though the drug is not administered in a phosphorylated form, it is enzymatically transformed into the triphosphate nucleotide in vivo .Molecular Structure Analysis

A comprehensive quantum-chemical investigation of the conformational landscape of the HIV-1 reverse transcriptase inhibitor AZT (3′-azido-3′-deoxythymidine) nucleoside analogue was carried out . The whole conformational parameters ( χ, γ, β, δ, ϕ, P, νmax) were analysed as well as the NBO charges .Chemical Reactions Analysis

AZT acts to inhibit the essential process of HIV replication. As suggested by its name, AZT is a structural analog of the nucleoside thymidine. The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). This substrate lacks a 3’ hydroxyl group its incorporation prevents phosphodiester bond formation and further elongation of the DNA (chain termination) .Physical And Chemical Properties Analysis

The physical-chemical properties of AZT were evaluated using thermal methods . The results showed that the product originated from the first thermal decomposition stage corresponds to the cleavage followed by elimination .科学的研究の応用

Inhibition of Viral Reverse Transcriptase

AZT (threo) demonstrates different inhibitory effects on viral reverse transcriptase. For instance, in the context of the avian myeloblastosis virus, threo-AZT-TP acts as a noncompetitive inhibitor, distinct from its erythro isomer, highlighting different binding sites and affinities for the enzyme (Eriksson et al., 1987).

Genetic and Molecular Interactions

A study on human immunodeficiency virus (HIV) showed that a polymorphism at codon 333 of the virus's reverse transcriptase is critical in facilitating dual resistance to both AZT and 3TC, a combination therapy for HIV (Kemp et al., 1998).

Cellular Interaction and DNA Incorporation

Research on AZT nucleotides revealed their reduction by thiols, resulting in multiple products, which provides insights into AZT’s chemical behavior and its interaction within biological systems (Reardon et al., 1994).

Impact on DNA and Cell Cycle

AZT's incorporation into cellular DNA has been studied in the context of mutagenicity and carcinogenicity. For example, a study on human lymphoblastoid cells showed a correlation between AZT-DNA incorporation and mutagenic frequencies, suggesting its role in genotoxicity (Meng et al., 2000).

Preferential DNA Incorporation

Investigations into the preferential incorporation of AZT into specific regions of mammalian chromosomal DNA, such as telomeres and Z-DNA-containing regions, highlight its selective interaction with the genome (Olivero & Poirier, 1993).

Pronucleotide Delivery and Antiviral Activity

Studies on mononucleoside phosphotriester derivatives of AZT have shown pronounced antiviral activity, suggesting effective intracellular delivery mechanisms for AZT mononucleotides (Lefebvre et al., 1995).

Mechanism of AZT Toxicity

Research exploring the mechanism of AZT toxicity in bacterial models suggests that AZT induces DNA damage via single-strand DNA gaps, leading to genetic instability and toxicity (Cooper & Lovett, 2011).

Electrochemical Properties

The electrochemical properties of AZT, including its reduction pathway and electron transfer processes, have been examined to understand its chemical behavior (Barone et al., 1991).

作用機序

Target of Action

AZT, also known as Zidovudine, is a dideoxynucleoside primarily used in the treatment of HIV infection . The primary target of AZT is the HIV-1 reverse transcriptase (RT) . This enzyme is crucial for the replication of the HIV virus, as it converts the viral RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

AZT is a structural analog of thymidine and acts as a prodrug . It must be phosphorylated to its active form, zidovudine triphosphate (ZDV-TP), to inhibit the activity of HIV-1 RT . ZDV-TP competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain during reverse transcription . Once incorporated, ZDV-TP causes premature termination of the DNA chain, as it lacks a 3’-hydroxy group, which is necessary for the formation of phosphodiester linkages . This termination prevents further elongation of the DNA chain, thereby inhibiting viral replication .

Biochemical Pathways

AZT follows the same metabolic pathways as thymidine, albeit with altered kinetic parameters . It is a pro-drug and needs to be converted into its active triphosphate form, ZDV-TP, to exert its antiviral effect . This conversion involves the sequential addition of three phosphate groups, a process that occurs within the cell . Once activated, ZDV-TP competes with the natural substrate, thymidine triphosphate, for incorporation into the viral DNA chain .

Pharmacokinetics

The pharmacokinetics of AZT involves its absorption, distribution, metabolism, and excretion. AZT has a high bioavailability, with systemic availability ranging from 52% to 75% . It is metabolized in the liver and has an elimination half-life of 0.5 to 3 hours . AZT is excreted through the kidneys and the bile duct . The pharmacokinetic properties of AZT are improved when it is encapsulated in nanoparticles, resulting in a more than 4-fold increase in the area under the curve (AUC) and the area under the first moment curve (AUMC) in both male and female rats .

Result of Action

The primary result of AZT’s action is the inhibition of HIV replication. By causing premature termination of the viral DNA chain during reverse transcription, AZT prevents the virus from integrating its genetic material into the host cell’s genome . This action improves immunologic function, partially reverses HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS .

Action Environment

The efficacy and stability of AZT can be influenced by various environmental factors. For instance, the pH level within the endosomes is ideal for drug release from nanoparticles, showing constant release for up to 96 hours . Furthermore, the presence of other drugs, such as other antiretroviral agents, can affect the action of AZT . It is also worth noting that the HIV virus itself can influence the toxicity of AZT .

Safety and Hazards

将来の方向性

A major goal of NIAID-supported research on HIV treatment today is to develop long-acting therapies that—unlike current antiretrovirals, which require daily dosing—could be taken only once a week, once a month, or even less often . Such long-acting therapies might be easier for some people to stick to than daily pills, and might also be less toxic and more cost effective .

生化学分析

Biochemical Properties

AZT (threo) interacts with various enzymes, proteins, and other biomolecules. It is phosphorylated by host cell enzymes, specifically thymidine kinase . This process is crucial for its antiretroviral efficacy, as it transforms AZT into its pharmaceutically active form, AZT triphosphate .

Cellular Effects

AZT (threo) has significant effects on various types of cells and cellular processes. It can be incorporated into DNA in an analogous manner to thymine triphosphate . Its incorporation prevents further replication of the DNA, inhibiting viral replication . At high enough doses, AZT can be toxic to healthy cells . It has also been shown to poison mitochondrial thymidine kinase, amongst other side effects .

Molecular Mechanism

This blocks the synthesis of full-length DNA, inhibiting viral replication . Toxicity is a concern with this mechanism, since it may also inhibit DNA synthesis in healthy cells .

Temporal Effects in Laboratory Settings

The effects of AZT (threo) over time in laboratory settings have been studied. Long-term treatment with AZT can result in mitochondrial toxicity, which can be fatal in some forms .

Dosage Effects in Animal Models

Animal models of prenatal AZT exposure have been used to study the potential toxic effects of this drug . These models suggest that AZT may produce mutagenic and carcinogenic effects in rodents, as well as some reproductive effects .

Metabolic Pathways

AZT (threo) is involved in several metabolic pathways. It is phosphorylated by host cell enzymes, specifically thymidine kinase, transforming it into its pharmaceutically active form, AZT triphosphate . This process is crucial for its antiretroviral efficacy .

特性

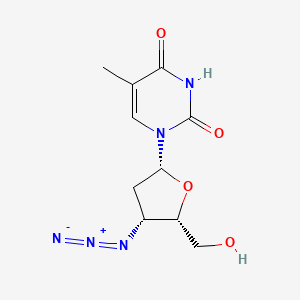

IUPAC Name |

1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMLICNUCNMMY-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224710 | |

| Record name | AZT (threo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73971-82-1 | |

| Record name | AZT (threo) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073971821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZT (threo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-EPIZIDOVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P26XQA0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid](/img/structure/B1666453.png)

![(1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid](/img/structure/B1666454.png)